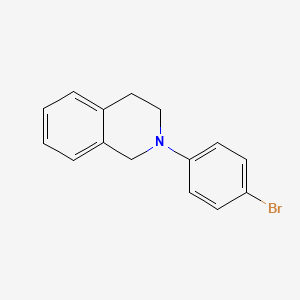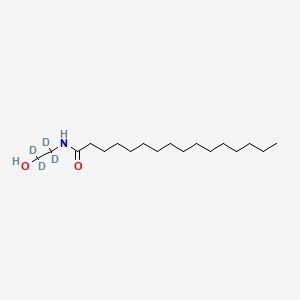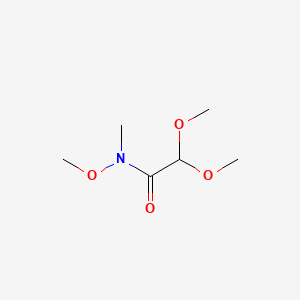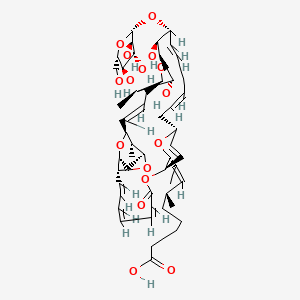![molecular formula C16H18N4O3 B570337 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox CAS No. 1257939-97-1](/img/new.no-structure.jpg)
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox is a complex heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fused rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process also involves purification steps to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Researchers are exploring its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, influencing their activity and resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Quinolone Derivatives: These compounds also have fused ring structures and are used in various applications, including as antibiotics.
Uniqueness
What sets 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox apart is its specific arrangement of fused rings and functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
1257939-97-1 |
|---|---|
Molecular Formula |
C16H18N4O3 |
Molecular Weight |
314.345 |
InChI |
InChI=1S/C16H18N4O3/c1-15(2)8-5-10-11(6-9(8)16(3,4)20(15)22)23-12-7-17-14(21)19-13(12)18-10/h5-7,22H,1-4H3,(H2,17,18,19,21) |
InChI Key |
BIIMSKZGFKYKSH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC3=C(C=C2C(N1O)(C)C)OC4=C(N3)NC(=O)N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)


![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)




